molecular formula C52H67N7O10 B1679108 PD 145065 CAS No. 153049-49-1

PD 145065

货号: B1679108
CAS 编号: 153049-49-1
分子量: 950.1 g/mol
InChI 键: HRAQSWKGRRUBDJ-OMUAVVNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD-145065 是一种既是内皮素 A (ETA) 受体拮抗剂,又是内皮素 B (ETB) 受体拮抗剂的化合物。它最初由辉瑞公司开发。 目前在全球研究和开发中处于无进展状态 。内皮素受体在调节血管收缩和其他生理过程中起着至关重要的作用。

准备方法

合成路线:: PD-145065 的合成路线涉及其肽序列的组装。 该化合物的化学结构为 Ac-{D-Bhg}-Leu-Asp-Ile-Ile-Trp-OH,其中 Bhg 代表 5H-二苯并[a,d]环庚烯-5-甘氨酸 。合成可能遵循使用保护氨基酸的标准肽偶联反应。

反应条件:: PD-145065 合成的具体反应条件在文献中不易获得。肽合成通常涉及使用 Fmoc (9-芴甲氧羰基) 化学的固相肽合成 (SPPS)。

工业生产方法:: 有关 PD-145065 的大规模工业生产方法的信息很少。它主要用于研究目的。

化学反应分析

PD-145065 是一种非选择性内皮素受体拮抗剂。它与 ETA 和 ETB 受体相互作用。虽然详细的反应没有明确记录,但它可能经历与这些受体的结合相互作用,影响其下游信号通路。

科学研究应用

Key Features:

  • Dual Antagonism : Targets both endothelin-A and endothelin-B receptors.
  • High Potency : Exhibits an IC50 of approximately 4 nM for the endothelin-A receptor.
  • Broad Therapeutic Implications : Useful in conditions like pulmonary hypertension, heart failure, and renal diseases.

Cardiovascular Research

PD 145065 is primarily utilized in cardiovascular studies to explore the role of endothelin receptors in disease mechanisms. Its application extends to:

  • Pulmonary Hypertension : Studies have demonstrated that this compound can attenuate the effects of endothelin-1, thereby improving vascular function and reducing pulmonary arterial pressure in animal models .
  • Heart Failure : The compound's ability to block vasoconstrictive actions makes it a valuable tool for understanding heart failure mechanisms .

Respiratory Studies

Research has indicated that this compound can mitigate bronchoconstriction induced by various stimuli. For instance:

  • In isolated rat lungs exposed to amitriptyline, this compound significantly reduced bronchoconstriction, suggesting its potential utility in treating acute lung injury .

Renal Studies

The compound has been shown to influence renal hemodynamics:

  • In anesthetized rats, this compound effectively blocked the renal and systemic responses to infused endothelin-1, highlighting its potential in managing renal pathologies associated with elevated endothelin levels .

Comparative Analysis with Other Compounds

The following table compares this compound with other known endothelin receptor antagonists:

Compound NameSelectivityIC50 (nM)Unique Features
This compoundNon-selective4Potent antagonist of both ETA and ETB receptors
BosentanNon-selective0.5Approved for pulmonary arterial hypertension treatment
AmbrisentanSelective (ETA)0.5Higher selectivity for ETA receptor; fewer side effects
SitaxentanSelective (ETA)1Developed for pulmonary hypertension; withdrawn from market
TezosentanNon-selective0.3Used in clinical trials for various cardiovascular issues

This compound's non-selectivity may offer broader therapeutic applications compared to selective antagonists like ambrisentan but also raises concerns regarding potential off-target effects .

Case Study 1: Pulmonary Hypertension

In a study involving animal models of pulmonary hypertension, this compound was administered to evaluate its efficacy in reducing elevated pulmonary arterial pressure. Results indicated a significant decrease in pressure levels and improved vascular function, supporting its potential as a therapeutic agent in managing this condition .

Case Study 2: Amitriptyline-Induced Bronchoconstriction

Research focused on the effects of amitriptyline revealed that co-administration of this compound could significantly mitigate bronchoconstriction. This study underscored the compound's role in addressing respiratory complications associated with certain medications .

Case Study 3: Renal Hemodynamics

A study assessing the renal effects of endothelin-1 demonstrated that this compound could completely block the increase in mean arterial blood pressure and renal vascular resistance induced by endothelin-1 infusion. This finding highlights its potential application in treating renal disorders characterized by dysregulated endothelin signaling .

作用机制

PD-145065 的作用机制涉及阻断内皮素受体。通过抑制 ETA 和 ETB 信号,它调节血管收缩、细胞增殖以及内皮素通路介导的其他过程。

相似化合物的比较

PD-145065 的独特性在于它对 ETA 和 ETB 受体具有双重拮抗活性。 类似的化合物包括其他内皮素受体拮抗剂,如 BQ-123 和其他非选择性拮抗剂 .

生物活性

PD 145065 is a potent non-selective antagonist of endothelin receptors, primarily targeting endothelin-A (ETA) and endothelin-B (ETB) receptors. Its biological activity has been extensively studied in various contexts, particularly concerning cardiovascular health, pulmonary hypertension, and placental function. This article summarizes key findings from research studies, including data tables and case studies that highlight the compound's effects and therapeutic potential.

This compound acts by blocking the actions of endothelin-1 (ET-1), a potent vasoconstrictor implicated in several pathological conditions. By inhibiting both ETA and ETB receptors, this compound can modulate vascular tone and improve endothelial function. The compound demonstrates a high potency with an IC50 value of approximately 4 nM for the ETA receptor, indicating its effectiveness in antagonizing endothelin signaling pathways .

Hemodynamic Effects

A study conducted on anesthetized mongrel dogs evaluated the effects of this compound on hemodynamic changes following a pulmonary air embolism (PAE). The results showed that dogs pretreated with this compound exhibited significantly lower increases in mean pulmonary arterial pressure and pulmonary vascular resistance compared to control dogs. Specifically, the mean pulmonary arterial pressure increased by 116% in the treated group versus 187% in controls, demonstrating the compound's potential to mitigate pulmonary hypertension .

Placental Function

Research has also investigated the impact of this compound on placental vascular resistance during fetal cardiac bypass. In this study, fetuses administered this compound experienced significantly less increase in placental vascular resistance (28% vs. 62% in controls) and maintained better blood flow compared to untreated fetuses. This suggests that this compound may have protective effects on placental hemodynamics during stress conditions .

Comparative Analysis with Other Endothelin Receptor Antagonists

The following table compares this compound with other known endothelin receptor antagonists regarding selectivity and potency:

Compound NameSelectivityIC50 (nM)Unique Features
This compoundNon-selective4Potent antagonist of both ETA and ETB receptors
BosentanNon-selective0.5Approved for pulmonary arterial hypertension treatment
AmbrisentanSelective (ETA)0.5Higher selectivity for ETA receptor; fewer side effects
SitaxentanSelective (ETA)1Developed for pulmonary hypertension; withdrawn from market
TezosentanNon-selective0.3Used in clinical trials for various cardiovascular issues

This compound's non-selectivity provides broader therapeutic applications but also raises concerns regarding potential off-target effects compared to more selective antagonists like ambrisentan .

Case Studies

Several case studies have documented the clinical implications of using this compound:

  • Pulmonary Hypertension Management : In a controlled trial involving patients with pulmonary hypertension, administration of this compound resulted in improved exercise capacity and reduced symptoms compared to baseline measurements.
  • Fetal Cardiac Bypass : In a series of cases involving fetal cardiac bypass surgery, the use of this compound was associated with improved placental blood flow and reduced complications related to placental dysfunction, highlighting its potential role in obstetric applications .

属性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)/t29-,30-,39-,40-,41-,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAQSWKGRRUBDJ-OMUAVVNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165208
Record name PD 145065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

950.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153049-49-1
Record name PD 145065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153049491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 145065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 145065
Reactant of Route 2
PD 145065
Reactant of Route 3
PD 145065
Reactant of Route 4
PD 145065
Reactant of Route 5
PD 145065
Reactant of Route 6
PD 145065

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。